molecular formula C14H14N2O2 B2574298 N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide CAS No. 2201777-84-4

N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide

Cat. No.: B2574298
CAS No.: 2201777-84-4
M. Wt: 242.278
InChI Key: UYUHXHVWDGYSFD-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide is a novel synthetic compound provided for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. This small molecule belongs to the isoquinoline-1-carboxamide class, which has recently emerged as a promising scaffold in medicinal chemistry due to its potential multi-target activities. Structurally related analogs have demonstrated significant biological effects in pre-clinical models, particularly as potent inhibitors of neuroinflammatory processes . Such compounds have been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in microglial cells . The primary mechanism of action for this compound class is often linked to the inhibition of the MAPKs/NF-κB signaling pathway, which is a central regulator of inflammation and immune responses . By attenuating the nuclear translocation of NF-κB and the phosphorylation of MAPKs (ERK1/2, JNK, p38), these compounds can effectively reduce inflammation and cellular migration . Given this proposed mechanism, this compound represents a valuable research tool for investigating the pathophysiology of neurodegenerative conditions, chronic inflammatory diseases, and oncology, where the MAPKs/NF-κB pathway plays a critical role. Researchers can utilize this compound to explore new therapeutic strategies and elucidate molecular mechanisms in these disease areas.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-12-6-5-11(12)16-14(18)13-10-4-2-1-3-9(10)7-8-15-13/h1-4,7-8,11-12,17H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUHXHVWDGYSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=NC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Acid-Base Reactions

The hydroxy group on the cyclobutane ring participates in acid-base chemistry. Under basic conditions, deprotonation generates a cyclobutoxide intermediate, which can influence solubility and reactivity in subsequent transformations. The carboxamide’s NH group acts as a weak acid (pKa ~17–20), enabling coordination with metal catalysts or participation in hydrogen bonding .

Electrophilic Aromatic Substitution

The isoquinoline ring undergoes halogenation at activated positions. Data from similar systems (Table 1 in ) suggest:

Reagent Position Yield Conditions
N-BromosuccinimideC-580%DMF, RT, 12 h
Br₂ (with KNO₃)C-3 and C-564%Acetic acid, 50°C, 6 h

The hydroxycyclobutyl group may sterically hinder substitution at proximal sites, directing electrophiles to the isoquinoline’s para positions .

Hydrolysis and Esterification

  • Carboxamide hydrolysis : Under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the carboxamide hydrolyzes to isoquinoline-1-carboxylic acid.

  • Cyclobutanol esterification : Treatment with acetyl chloride or anhydrides converts the hydroxy group to esters (e.g., acetate), enhancing lipophilicity.

Cycloaddition Reactions

The isoquinoline’s electron-deficient aromatic system participates in Diels-Alder reactions with dienes. For example:

  • Reaction with 1,3-butadiene under thermal conditions (150°C) yields a tetracyclic adduct, though yields are moderate (40–60%) due to steric constraints from the cyclobutyl group.

Redox Transformations

  • Oxidation : The cyclobutanol hydroxy group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming N-(2-oxocyclobutyl)isoquinoline-1-carboxamide.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, though this disrupts the pharmacologically critical amide bond.

Biological Interaction-Driven Reactions

In vitro studies of related isoquinoline carboxamides reveal:

  • NF-κB pathway inhibition : Electrophilic groups (e.g., carboxamide) interact with cysteine residues in IκB kinase, blocking phosphorylation and NF-κB activation .

  • MAPK modulation : Hydrogen bonding with p38 MAPK’s ATP-binding pocket suppresses pro-inflammatory signaling .

Scientific Research Applications

Anti-Inflammatory Applications

Research indicates that N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide exhibits potent anti-inflammatory effects. In particular, studies have demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. The compound's mechanism involves the suppression of pro-inflammatory mediators such as interleukin (IL)-6, tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO).

Key Findings:

  • Inhibition of Pro-inflammatory Mediators : The compound significantly reduced the production of IL-6 and TNF-α with IC50 values less than 30 µM, demonstrating its effectiveness in modulating inflammatory responses .
  • Mechanism of Action : this compound inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) by preventing the phosphorylation of IκBα, a critical step in the inflammatory signaling pathway .

Anticancer Properties

The compound has also shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Its structural characteristics allow it to interact effectively with cellular targets involved in cancer progression.

Case Studies:

  • Breast Cancer Cell Lines : In vitro studies demonstrated that this compound induces significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicative of its potential as an anticancer agent .
  • Tumor Growth Inhibition : In xenograft models, the compound exhibited up to 60% inhibition of tumor growth at doses around 20 mg/kg, highlighting its therapeutic potential .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
Anti-inflammatoryBV2 microglial cellsIL-6 and TNF-α reduction < 30 µM2020
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Tumor Growth InhibitionXenograft models60% inhibition at 20 mg/kg2024

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response and inflammation. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and suppress cell migration .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds represent structural analogs with variations in substituents and biological relevance:

Compound Name Substituents/Modifications Key Properties/Activities References
N-(2-Hydroxycyclobutyl)isoquinoline-1-carboxamide Hydroxycyclobutyl at carboxamide N Hypothesized enhanced solubility/H-bonding -
1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide ([³H]PK11195) Chlorophenyl, methylpropyl groups Binds mitochondrial benzodiazepine receptor
5-Cyano-N-(4-fluorobenzyl)isoquinoline-1-carboxamide (5f) Cyano, 4-fluorobenzyl groups High yield (80%), m.p. 159–162°C
N-sec-Butyl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide Chlorophenyl, sec-butyl groups CAS-registered ligand
Isoquinoline-1-carboxamide 179 Polyaromatic substituents 95% yield, regioselective synthesis

Physicochemical Properties

  • Melting Points: The fluorobenzyl-substituted 5f (m.p. 159–162°C) () has a higher melting point than N-cyclohexylquinoline-2-carboxamide (m.p. 92–95°C), likely due to stronger intermolecular interactions from the cyano group. The hydroxycyclobutyl group in the target compound may further elevate melting points via H-bonding .
  • Solubility : Hydroxycyclobutyl’s polar nature could enhance aqueous solubility compared to hydrophobic tert-butyl or sec-butyl substituents (e.g., 5g in ) .

Discussion and Implications

The hydroxycyclobutyl substituent in this compound distinguishes it from analogs in both synthesis and functionality. Compared to [³H]PK11195, the hydroxy group may reduce blood-brain barrier penetration but improve solubility for peripheral targets. Its synthesis could benefit from Rh-catalyzed methods () to ensure regioselectivity and high yields. Further studies are needed to evaluate its pharmacokinetic profile and receptor specificity relative to chlorophenyl or cyano-substituted analogs.

Biological Activity

N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the context of neuroinflammation and neurodegenerative disorders. This article reviews its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is derived from the isoquinoline scaffold, a well-known structure in medicinal chemistry. The synthesis typically involves the coupling of isoquinoline derivatives with carboxylic acids, followed by amide formation. The specific structural features contribute to its biological activity, particularly in modulating inflammatory pathways.

2. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of isoquinoline-1-carboxamides, including this compound. These compounds have been evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells.

The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. Specifically, this compound has been shown to:

  • Suppress Pro-inflammatory Mediators : In vitro studies demonstrated that this compound significantly reduces the production of IL-6 and nitric oxide (NO) in LPS-stimulated BV2 cells with IC50 values ranging from 20 to 40 µM .
  • Inhibit NF-κB Pathway : The compound inhibits the nuclear translocation of NF-κB by preventing IκB phosphorylation, a critical step in the inflammatory signaling cascade .
  • Modulate MAPK Signaling : It affects mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38 MAPK, which are upstream regulators of NF-κB activation .

3.1 In Vitro Studies

A series of experiments were conducted to evaluate the efficacy of this compound on BV2 microglial cells:

Study Parameter Observation
Cytokine InhibitionSignificant reduction in IL-6 and TNF-alpha levels
NO ProductionDecreased NO production in a dose-dependent manner
Cell MigrationSuppressed LPS-induced cell migration
MAPK PhosphorylationInhibition of ERK1/2 and p38 MAPK activation

These findings suggest that this compound could be beneficial in treating neuroinflammatory conditions.

3.2 Potential Therapeutic Applications

Given its biological activity, this compound may have implications for various neurodegenerative disorders characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis. The ability to modulate inflammatory responses makes it a candidate for further development as a therapeutic agent.

4. Conclusion

This compound exhibits significant anti-inflammatory activity through multiple pathways, including the suppression of pro-inflammatory cytokines and inhibition of key signaling pathways involved in inflammation. Further research is warranted to explore its full therapeutic potential and to conduct in vivo studies to validate these findings.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide, and how are intermediates characterized?

The synthesis of this compound typically involves multicomponent reactions (MCRs) or isocyanate additions. For example, solid-phase MCRs using isocyanides and in situ-generated intermediates (e.g., N-acyl isoquinolinium salts) can yield carboxamide derivatives with ~70% efficiency . Alternatively, solution-phase synthesis via aryl isocyanate intermediates generated from anilines and triphosgene (in dry DCM with triethylamine) allows for in situ reactivity without isolation, achieving yields of 67–97% . Key intermediates are characterized using GC/MS for purity verification and structural confirmation via NMR or X-ray crystallography (where applicable) .

Basic: What analytical techniques are prioritized for verifying the structural integrity and purity of this compound?

GC/MS is critical for assessing purity and detecting volatile byproducts, especially when synthesizing via reactive intermediates (e.g., isocyanates) . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are essential for confirming molecular structure and regiochemistry. For instance, NMR can resolve cyclobutyl hydroxy group positioning, while HRMS validates the molecular formula .

Advanced: How can reaction conditions be optimized to improve yields of this compound in multistep syntheses?

Optimization hinges on controlling reactive intermediates and solvent systems. For MCRs, substituting tert-butyl isocyanide with sterically hindered variants may reduce side reactions . In solution-phase syntheses, maintaining anhydrous conditions (e.g., dry DCM) and precise stoichiometry of triphosgene/aniline minimizes undesired polymerization . Kinetic studies using in situ FTIR or HPLC tracking can identify rate-limiting steps, enabling temperature/pH adjustments to enhance efficiency .

Advanced: How should researchers address discrepancies in bioactivity data attributed to synthetic impurities or stereochemical variability?

Contradictions often arise from uncharacterized byproducts or stereoisomers. Impurity profiling via LC-MS/MS or preparative HPLC can isolate and identify minor components . For stereochemical analysis, chiral chromatography or NOESY NMR experiments clarify spatial arrangements of the hydroxycyclobutyl group . Methodological transparency (e.g., reporting solvent grades, reaction timelines) is critical for cross-study comparability .

Advanced: What strategies mitigate challenges in scaling up laboratory-scale syntheses of this compound?

Scaling requires addressing exothermic reactions and intermediate stability. For solid-phase MCRs, transitioning to continuous flow reactors improves heat dissipation and reduces batch variability . In solution-phase routes, replacing triphosgene with safer carbamate precursors or optimizing workup protocols (e.g., liquid-liquid extraction vs. column chromatography) enhances scalability without compromising yield . Pilot-scale GC/MS monitoring ensures consistency in impurity profiles .

Methodological: What experimental design principles ensure reproducibility in studies involving this compound?

Adopt standardized protocols for reagent handling (e.g., inert atmosphere for moisture-sensitive intermediates) and validate analytical methods with certified reference materials . Detailed reporting of synthetic parameters (e.g., reaction time, quenching methods) and raw data deposition in repositories like PubChem aids independent verification . For bioactivity assays, include positive controls (e.g., structurally analogous inhibitors) to contextualize results .

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